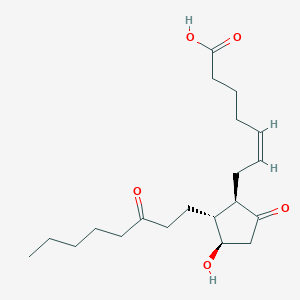
(2,5-Dichloropyridin-4-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloropyridyl methanols involves innovative approaches to achieve green, economic, and efficient production. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates a method to synthesize chloropyridyl methanols in a liquid-liquid biphasic microreaction system, showing high yields and enantiomeric excess in a short time compared to traditional methods (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of chloropyridyl compounds has been extensively studied using various analytical techniques. The crystal and molecular structure analysis of closely related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, reveals details about the crystallization patterns, cell parameters, and intermolecular interactions, providing insights into the structure of (2,5-Dichloropyridin-4-yl)methanol (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving chloropyridyl methanols are diverse and can lead to the formation of various functionalized derivatives. The reactivity of these compounds under different conditions, such as photochemical reactions, allows for the synthesis of complex molecules with potential applications in organic synthesis and drug development (Sugiyama et al., 1981).
Physical Properties Analysis
The physical properties of chloropyridyl methanols, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding the physical characteristics of (2,5-Dichloropyridin-4-yl)methanol, including its behavior in different solvents and conditions (Levterov et al., 2018).
Wissenschaftliche Forschungsanwendungen
Catalysis and Carbon Dioxide Reduction : A study by Seshadri, Lin, and Bocarsly (1994) found that the pyridinium ion acts as a novel homogeneous catalyst for reducing carbon dioxide to methanol at low overpotentials, achieving up to 30% methanol yield at hydrogenated Pd electrodes (Seshadri, Lin, & Bocarsly, 1994).
Synthesis of Pharmaceutical and Agrochemical Compounds : Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful for preparing agrochemicals and medicinal compounds, by reacting N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide (Ghelfi et al., 2003).
Organic Synthesis : Poddubnyi, Belen'skii, and Krayushkin (1994) showed a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from trichloromethylarenes and acylhydrazines in methanol or ethanol in the presence of pyridine (Poddubnyi, Belen'skii, & Krayushkin, 1994).
Biotechnology and Drug Synthesis : Xu et al. (2017) explored the whole-cell-catalyzed reduction of 2-benzoylpyridine derivatives in aqueous hydrophilic ionic liquid media, providing a green and enantioselective route for synthesizing new antiallergic drugs (Xu et al., 2017).
Materials Science and Magnetic Properties : Zhu and Mikuriya (2008) synthesized a cobalt(II) complex with (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol, which exhibited weak magnetic interactions and formed a 2-dimensional structure (Zhu & Mikuriya, 2008).
Photocatalysis and Methylation Studies : Sugiyama et al. (1981) investigated the UV-irradiation of methyl 2-pyridinecarboxylate in methanol, revealing multiple methylation and methoxylation pathways influenced by different acids (Sugiyama et al., 1981).
Chemical Kinetics and Nucleophilic Substitution Reactions : Sung et al. (2009) studied the nucleophilic substitution reaction of 4-X-2,6-dinitrochlorobenzene with Y-substituted pyridines in methanol mixtures, providing insights into reaction mechanisms (Sung et al., 2009).
Structural and Magnetic Properties of Crystals : Yong, Zhang, and She (2013) reported on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals, showing low magnetic susceptibilities and unusual magnetic behaviors (Yong, Zhang, & She, 2013).
Safety And Hazards
“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Relevant Papers
One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .
Eigenschaften
IUPAC Name |
(2,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJVRSCWQZIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363199 | |
| Record name | (2,5-dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloropyridin-4-yl)methanol | |
CAS RN |
866039-42-1 | |
| Record name | (2,5-dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
